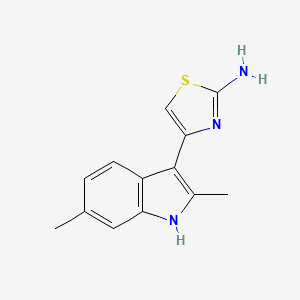

4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C13H13N3S and its molecular weight is 243.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Security Ink Development

4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine, in the form of a novel V-shaped molecule, has been explored for its potential in security ink applications. The molecule demonstrates morphology-dependent fluorochromism, responding to mechanical force or pH changes, making it a promising candidate for security ink development without the need for a covering agent (Xiao-lin Lu & M. Xia, 2016).

Antifungal Activity

Derivatives of this compound have been synthesized and tested for their antifungal properties. These compounds have shown significant effectiveness against fungi like Aspergillus terreus and Aspergillus niger (N. N. Jafar et al., 2017).

Antiproliferative and Antimicrobial Properties

Compounds derived from this compound have been investigated for their antiproliferative and antimicrobial properties. Certain compounds exhibited strong antimicrobial activity against Staphylococcus epidermidis and cytotoxicity on cancer cell lines like MDA-MB-231 and PC-3 (M. Gür et al., 2020).

Spectroscopic and Computational Studies

Aminothiazole derivatives, including those related to this compound, have been synthesized and analyzed using spectroscopic and computational studies. These studies provide insights into the properties and potential applications of these compounds in various biological and pharmaceutical fields (M. Adeel et al., 2017).

Dynamin GTPase Inhibition

The compound has been explored as an inhibitor of dynamin GTPase, a critical enzyme in the process of clathrin-mediated endocytosis. Research suggests its potential in the development of treatments targeting cellular processes involving dynamin GTPase (C. Gordon et al., 2013).

Antibacterial and Antifungal Screening

Further research into this compound derivatives has shown their efficacy in antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (R. Mekala et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of 4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine is Diacylglycerol Kinase alpha (DGKα) . DGKα is an intracellular enzyme that controls the balance between the secondary messengers diacylglycerol and phosphatidic acid .

Mode of Action

This compound acts as an inhibitor of DGKα . It was identified through virtual screening and subsequent structure-activity-relationship studies . The compound interacts with DGKα, inhibiting its activity and thus affecting the balance between diacylglycerol and phosphatidic acid .

Biochemical Pathways

The inhibition of DGKα affects the intensity of T cell receptor signalling by altering the metabolism of PLCγ generated diacylglycerol . This results in changes to downstream pathways such as PKCθ and Ras/MAPK . The compound’s action constrains diacylglycerol levels, attenuating these downstream pathways .

Pharmacokinetics

The compound’s molecular weight is 24333 , which may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The inhibition of DGKα by this compound can restore a correct diacylglycerol-dependent signal transduction, cytokines production, and restimulation-induced apoptosis . In animal disease models, DGKα inhibitors limit CD8+ expansion and immune-mediated tissue damage .

Propiedades

IUPAC Name |

4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c1-7-3-4-9-10(5-7)15-8(2)12(9)11-6-17-13(14)16-11/h3-6,15H,1-2H3,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKAKLAGWDHYEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2)C)C3=CSC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B2430664.png)

![N-(4-methoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2430668.png)

![2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate](/img/structure/B2430671.png)

![5-{3-oxo-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2430677.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2430685.png)

![5-chloro-2-(methylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide](/img/structure/B2430687.png)